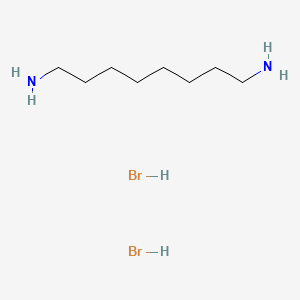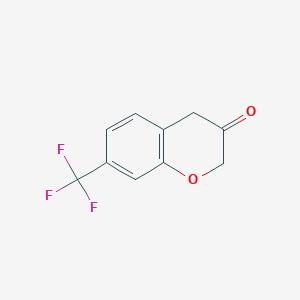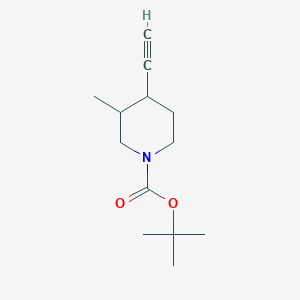
tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C13H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate typically involves the alkylation of 4-ethynyl-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkanes or alkenes.
Substitution: The piperidine ring can undergo substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a role in binding to these targets, influencing their activity and leading to the observed effects .
Comparison with Similar Compounds
- tert-Butyl 4-ethynylpiperidine-1-carboxylate
- tert-Butyl 4-ethynyl-3,3-dimethylpiperidine-1-carboxylate
- tert-Butyl 4-ethynyl-3-ethylpiperidine-1-carboxylate
Comparison: tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is unique due to the presence of the ethynyl group at the 4-position and the methyl group at the 3-position of the piperidine ring. These structural features may influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-6-11-7-8-14(9-10(11)2)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3 |
InChI Key |
WKIHTCPFSDZSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1C#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


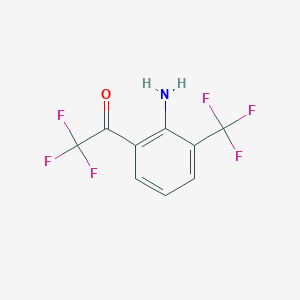
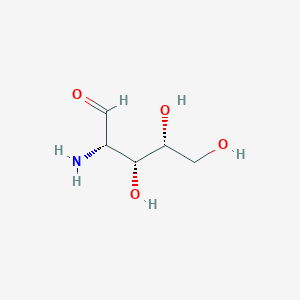
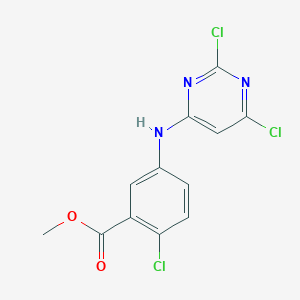
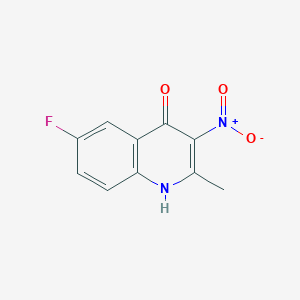
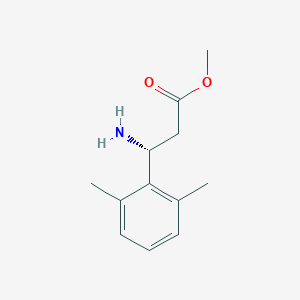
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)


![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)
